molecular formula C12H9ClN4S B2525989 N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-pyridinyl)methanamine CAS No. 241132-70-7

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-pyridinyl)methanamine

Cat. No.: B2525989
CAS No.: 241132-70-7
M. Wt: 276.74
InChI Key: GWKGVDKTXLBNIK-OVCLIPMQSA-N
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Description

N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of imidazole, thiazole, and pyridine rings, which contribute to its distinctive chemical properties and reactivity.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction context. For example, it may bind to the active site of certain enzymes, altering their catalytic activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, this compound has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it may activate or inhibit specific signaling cascades, resulting in altered transcriptional activity and metabolic flux. These effects can influence cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules such as enzymes and receptors. By binding to these targets, the compound can inhibit or activate their function, leading to downstream effects on cellular processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cell signaling pathways. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal physiological processes. It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, or conjugation, leading to the formation of metabolites. These metabolic pathways can influence the compound’s activity, stability, and excretion, ultimately affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine within cells and tissues are critical for its biological activity. This compound may be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of the compound can affect its interactions with target biomolecules and its overall efficacy in modulating cellular processes.

Subcellular Localization

The subcellular localization of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine typically involves multi-step organic reactions. One common method includes the condensation of 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde with 3-aminopyridine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine stands out due to its specific combination of imidazole, thiazole, and pyridine rings, which confer unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, offering distinct advantages over similar compounds in terms of stability, reactivity, and potential biological activity.

Properties

IUPAC Name

1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-(pyridin-3-ylmethyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4S/c13-11-10(17-4-5-18-12(17)16-11)8-15-7-9-2-1-3-14-6-9/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKGVDKTXLBNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN=CC2=C(N=C3N2C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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